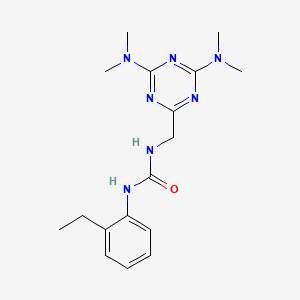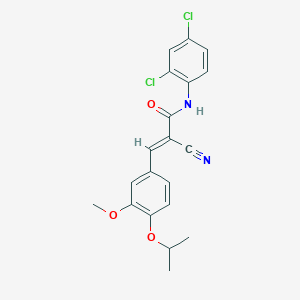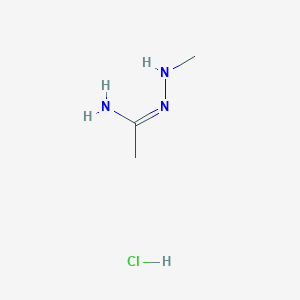
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea, also known as Biotin-TEG-DBCO, is a compound that has gained significant attention in scientific research due to its unique properties. It is a small molecule that can bind to specific proteins and biomolecules, making it a useful tool for various applications in biochemistry and molecular biology.
Scientific Research Applications
Adsorption Characteristics and Soil Mobility
Research on herbicides similar in structure to the queried compound, such as prometryne, has been conducted to understand their adsorption characteristics and mobility in soil. Davidson and McDougal (1973) explored the equilibrium adsorption characteristics of several herbicides on soil, highlighting the influence of adsorption kinetics on herbicide mobility through soil. This study provides insights into how similar compounds might behave in an environmental context, affecting their usage and mobility in agricultural applications (Davidson & McDougal, 1973).
Fluorescent Dyes and Stokes Shifts
Rihn et al. (2012) synthesized derivatives of isomeric triazines that exhibited large Stokes shifts, indicating their potential use in fluorescent dyes for various scientific applications. This research outlines synthetic routes to these compounds and their properties, which might be analogous to the fluorescence characteristics that could be expected from the compound (Rihn, Retailleau, De Nicola, Ulrich, & Ziessel, 2012).
Derivatives and Chemical Transformations
Dovlatyan et al. (2008) focused on the synthesis of derivatives from triazine compounds, demonstrating the chemical transformations and potential applications of these molecules in creating new materials or chemical agents. This study exemplifies the versatility of triazine-based compounds in synthesizing derivatives with varied functional applications (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2008).
Corrosion Inhibition
Mistry et al. (2011) investigated the corrosion inhibition performance of triazinyl urea derivatives on mild steel, suggesting that similar compounds could serve as effective corrosion inhibitors in industrial applications. This research underscores the utility of triazine derivatives in protecting metals against corrosion, potentially extending to the queried compound (Mistry, Patel, Patel, & Jauhari, 2011).
properties
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-6-12-9-7-8-10-13(12)19-17(25)18-11-14-20-15(23(2)3)22-16(21-14)24(4)5/h7-10H,6,11H2,1-5H3,(H2,18,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHSPHKCIFRUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B2762661.png)
![2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2762664.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2762666.png)


![Methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2762670.png)


![4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2762673.png)
![N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/no-structure.png)
